molecular formula C7H5ClN4 B3323009 6-Chloro-9-vinyl-9H-purine CAS No. 15816-12-3

6-Chloro-9-vinyl-9H-purine

Cat. No.: B3323009
CAS No.: 15816-12-3
M. Wt: 180.59 g/mol
InChI Key: XONTZPPCVZIHHU-UHFFFAOYSA-N
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Description

6-Chloro-9-vinyl-9H-purine is a synthetic purine derivative characterized by a chlorine substituent at the C6 position and a vinyl group at the N9 position of the purine scaffold. Purine derivatives are pivotal in medicinal chemistry due to their roles in nucleotide biosynthesis and enzyme inhibition, with modifications at C6 and N9 often influencing biological activity, solubility, and metabolic stability .

Properties

IUPAC Name

6-chloro-9-ethenylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c1-2-12-4-11-5-6(8)9-3-10-7(5)12/h2-4H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONTZPPCVZIHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C=NC2=C1N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-vinyl-9H-purine typically involves the alkylation of 6-chloropurine with vinyl halides. The reaction is carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions usually require heating to facilitate the formation of the vinylated product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-vinyl-9H-purine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction: The vinyl group can undergo oxidation to form epoxides or reduction to form ethyl derivatives.

    Cyanation: Direct regioselective C-H cyanation can be achieved through triflic anhydride activation followed by nucleophilic cyanation.

Common Reagents and Conditions

    Bases: Potassium carbonate, sodium hydride

    Solvents: DMF, DMSO

    Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4)

    Cyanation Reagents: Trimethylsilyl cyanide (TMSCN)

Major Products

    Substituted Purines: Various derivatives with different functional groups replacing the chlorine atom.

    Epoxides and Ethyl Derivatives: Products of oxidation and reduction reactions.

    Cyanated Purines: Products of cyanation reactions.

Scientific Research Applications

6-Chloro-9-vinyl-9H-purine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential biological activities, including antiproliferative and antiviral properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-9-vinyl-9H-purine involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in nucleic acid synthesis, leading to the disruption of DNA and RNA replication. This inhibition can result in the antiproliferative effects observed in cancer cells . Additionally, the compound’s ability to form stable complexes with proteins and other biomolecules contributes to its biological activity .

Comparison with Similar Compounds

6-Chloro-9-isopropyl-9H-purine

  • Structure : Isopropyl group at N9.
  • Molecular Formula : C₈H₉ClN₄; Molecular Weight : 196.64 g/mol.
  • Synthesis : Prepared via alkylation of 6-chloropurine with 1,4-dichlorobutyne under basic conditions (59% yield) .

6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

  • Structure : Tetrahydropyranyl (THP) protecting group at N9.
  • Molecular Formula : C₁₀H₁₁ClN₄O; Molecular Weight : 250.67 g/mol.
  • Applications : The THP group is commonly used in nucleoside chemistry to protect reactive hydroxyl groups during synthesis .

6-Chloro-9-(β-D-ribofuranosyl)-9H-purine

  • Structure: Ribofuranosyl sugar moiety at N9.
  • Molecular Formula : C₁₀H₁₁ClN₄O₄; Molecular Weight : 298.67 g/mol.
  • Applications : Functions as a nucleoside analog, inhibiting viral polymerases in antiviral research .

6-Chloro-9-(1-(6-methoxynaphthalen-2-yl)ethyl)-9H-purine (35)

  • Structure : Aromatic naphthyl-ethyl substituent at N9.
  • Synthesis : Prepared via decarboxylative N-alkylation using ruthenium catalysis (74% yield) .
  • Properties : The extended aromatic system may enhance intercalation with DNA/RNA, relevant in anticancer drug design.

Biological Activity

Overview

6-Chloro-9-vinyl-9H-purine is a synthetic purine derivative that has gained attention for its potential biological activities, particularly in the fields of oncology and virology. This compound is characterized by a chlorine atom at the 6-position and a vinyl group at the 9-position, which contribute to its unique chemical reactivity and biological effects.

This compound is a member of the purine family, which are essential components of nucleic acids. Its structure allows it to participate in various chemical reactions, making it a versatile compound for further derivatization.

Key Chemical Reactions:

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles, such as amines or thiols.
  • Oxidation and Reduction: The vinyl group can undergo oxidation to form epoxides or reduction to form ethyl derivatives.
  • Cyanation: The compound can be subjected to regioselective C-H cyanation.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Its mechanism of action primarily involves the inhibition of enzymes responsible for nucleic acid synthesis, disrupting DNA and RNA replication processes.

Case Study:
In a study analyzing its effects on leukemia cell lines (Jurkat and K562), compounds derived from this compound showed promising results in inducing apoptosis. The study utilized flow cytometry to measure apoptotic cells after treatment with various concentrations of the compound, demonstrating a dose-dependent increase in apoptosis in Jurkat cells .

Cell LineIC50 (µM)Mechanism of Action
Jurkat0.47Induction of apoptosis via caspase activation
K5621.31Cell cycle arrest at G0/G1 phase

Antiviral Activity

The antiviral properties of this compound have also been explored. It has shown efficacy against several viral infections by inhibiting viral replication through interference with nucleic acid synthesis.

Research Findings:
Studies have indicated that this compound can inhibit viral enzymes, which are crucial for the replication cycle of viruses, leading to reduced viral load in infected cells.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in nucleic acid metabolism. By inhibiting key enzymes, it disrupts the synthesis pathways necessary for cell proliferation and viral replication.

Comparison with Similar Compounds

This compound shares structural similarities with other chlorinated purines but exhibits distinct biological activities due to its unique vinyl group.

CompoundBiological ActivityNotes
6-ChloropurineAntitumor activityPrecursor for 6-Chloro-9-vinyl
2,6-DichloropurineModerate antiproliferativeSimilar structure
6-MercaptopurineUsed in leukemia treatmentDifferent mechanism of action

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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